molecular formula C9H14N2O B1466874 [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol CAS No. 1492566-89-8

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B1466874
CAS RN: 1492566-89-8
M. Wt: 166.22 g/mol
InChI Key: JXUJBNYXAOMVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol” is C9H14N2O. The molecular weight is 166. For more detailed structural information, you may need to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

“[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol” has a molecular weight of 166. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Safety and Hazards

The safety data sheet for a similar compound, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, suggests that it should be kept away from heat/sparks/open flames/hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

[1-(cyclobutylmethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6,8,12H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUJBNYXAOMVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 5
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 6
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.